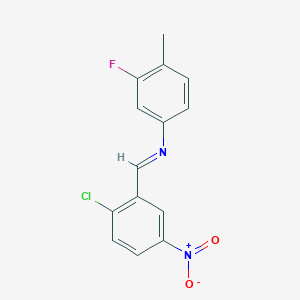

(2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine

Description

“(2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine” is a Schiff base compound synthesized via condensation of 2-chloro-5-nitrobenzaldehyde with 3-fluoro-4-methylaniline. This aromatic imine features a benzylidene backbone substituted with electron-withdrawing groups (chloro and nitro) at positions 2 and 5, respectively, and an aniline moiety substituted with fluorine and methyl groups at positions 3 and 4. Such structural attributes confer unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, or bioactive molecule development.

Properties

Molecular Formula |

C14H10ClFN2O2 |

|---|---|

Molecular Weight |

292.69 g/mol |

IUPAC Name |

1-(2-chloro-5-nitrophenyl)-N-(3-fluoro-4-methylphenyl)methanimine |

InChI |

InChI=1S/C14H10ClFN2O2/c1-9-2-3-11(7-14(9)16)17-8-10-6-12(18(19)20)4-5-13(10)15/h2-8H,1H3 |

InChI Key |

FLKBLMCFAWBRKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine typically involves a condensation reaction between 2-chloro-5-nitrobenzaldehyde and 3-fluoro-4-methylaniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Ammonia (NH3), thiols (R-SH), in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of amine derivatives.

Reduction: Formation of nitroso or hydroxylamine derivatives.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro and chloro substituents can enhance the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted below through comparisons with analogs from recent literature and patents.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Notable Properties |

|---|---|---|---|---|

| (2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine (Target) | C₁₄H₁₀ClFN₂O₂ | ~292.6 (calculated) | -NO₂, -Cl (benzylidene); -F, -CH₃ (aniline) | High polarity due to -NO₂ and -F; moderate lipophilicity from -CH₃ |

| (2-Chloro-5-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine | C₁₈H₁₉ClN₄O₃ | 374.8 | Piperazine ring with -OCH₃ | Enhanced solubility in polar solvents; basicity from piperazine |

| 4-Chloro-3-(trifluoromethyl)-benzenamine | C₇H₅ClF₃N | 199.5 | -CF₃, -Cl | Strong electron-withdrawing effects from -CF₃; high volatility |

| (3-Bromo-4-fluorophenyl)methylamine | C₁₅H₁₂BrF₄N | 362.2 | -Br, -CF₃, -F | Bulky substituents; potential halogen bonding interactions |

Key Findings:

The trifluoromethyl (-CF₃) group in and provides greater electronegativity than the target’s -F and -CH₃, influencing reactivity in substitution reactions .

Solubility and Bioavailability: The piperazine ring in enhances aqueous solubility due to its basic nitrogen atoms, whereas the target compound’s methyl group may improve membrane permeability .

Synthetic Utility :

- The target’s nitro group enables further functionalization (e.g., reduction to -NH₂), a feature absent in ’s simpler aniline structure .

- Piperazine-containing analogs like are often used as ligands in metal complexes, while the target’s fluorine substituents may favor interactions with biological targets (e.g., enzymes) .

Stability :

- The target’s imine bond may exhibit lower hydrolytic stability than the saturated amine bonds in and , necessitating stabilization strategies in aqueous environments .

Biological Activity

The compound (2-Chloro-5-nitro-benzylidene)-(3-fluoro-4-methyl-phenyl)-amine is an organic molecule notable for its potential applications in medicinal chemistry and material science. Its unique structural features, including a benzylidene group and various substituents, suggest a diverse biological activity spectrum. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and relevant case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of 292.69 g/mol. The presence of functional groups such as nitro and chloro enhances its reactivity and potential biological interactions.

Pharmacological Properties

The biological activity of This compound can be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances). These tools estimate the compound's potential interactions with various biological targets based on its chemical structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of structurally similar compounds. For instance, derivatives exhibiting similar functional groups have shown promising cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| 5b | A549 | 0.12–2.78 | Cell cycle arrest and apoptosis induction |

These findings suggest that modifications to the benzylidene structure may enhance the anticancer properties of This compound .

Case Studies

- Cytotoxicity Evaluation : A study involving analogs of the compound reported significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compounds demonstrated dose-dependent apoptosis induction, highlighting their therapeutic potential in cancer treatment .

- Molecular Docking Studies : Computational docking studies revealed that compounds with similar structures exhibited strong binding affinities to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective effects .

- In Vivo Studies : Further evaluation of analogs in vivo has shown promising results in reducing tumor growth in animal models, indicating that This compound could serve as a lead compound for developing new anticancer therapies .

Synthesis Approaches

The synthesis of This compound can be approached through various methods, including:

- Condensation Reactions : Utilizing aldehydes and amines to form the benzylidene structure.

- Functional Group Modifications : Introducing halogen or nitro groups to enhance biological activity.

These synthetic routes allow for the exploration of derivatives that may exhibit improved pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.